molecular formula C12H18N6O3S B2484684 2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine CAS No. 1208838-75-8

2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine

Cat. No. B2484684
CAS RN: 1208838-75-8
M. Wt: 326.38
InChI Key: FHTDWZRXJPVVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds closely related to “2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine”, involves multi-step chemical reactions starting from basic pyridine or pyrimidine derivatives. A study by Kumar and Mashelkar (2007) detailed the synthesis of novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives, indicating the versatility of the triazole synthesis approach (Kumar & Mashelkar, 2007).

Scientific Research Applications

Environmental and Health Impact Studies

Research often focuses on understanding the impact of chemical compounds on environmental and human health. For instance, studies on organophosphorus and pyrethroid pesticides have explored their widespread environmental exposure and potential neurotoxic effects, highlighting the importance of monitoring chemical compounds in public health contexts (Babina et al., 2012). Similarly, investigations into the presence of carcinogenic heterocyclic amines in food and their metabolic pathways in humans provide critical information on dietary risks and chemical exposure (Ushiyama et al., 1991).

Pharmacokinetics and Drug Metabolism

The study of how compounds are metabolized in the body is crucial for drug development. Research into the metabolites of HIV-1 protease inhibitors in human urine, for example, provides valuable insights into the metabolic pathways and potential side effects of pharmaceuticals (Balani et al., 1995). Understanding the toxicity and metabolism of compounds, as seen in studies of specific aromatic amino compounds, informs safety protocols and therapeutic uses (Tao et al., 2022).

Chemical Peel Treatments and Dermatology

In dermatology, research into the effects of chemical peels, such as those using pyruvic acid, on skin improvement demonstrates the application of chemical compounds in medical treatments (Berardesca et al., 2006). These studies contribute to the development of safer and more effective dermatological therapies.

Nutritional Science and Cancer Prevention

Finally, the role of dietary components, like pomegranate juice ellagitannin metabolites, in health and disease prevention is an area of significant research interest. Studies have shown that these metabolites can persist in human plasma and urine, suggesting potential benefits for chronic disease prevention (Seeram et al., 2006).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemical compounds with care. Pyridine, for example, is known to be a flammable liquid and vapor that can cause skin and eye irritation .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyridine derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.

properties

IUPAC Name

2-[1-[2-(dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-16(2)22(20,21)14-8-9-18-12(19)17(3)11(15-18)10-6-4-5-7-13-10/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTDWZRXJPVVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)N(C)C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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